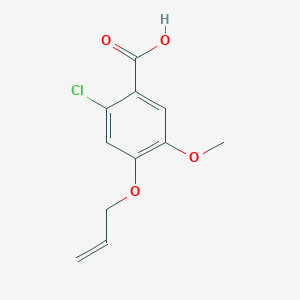
4-(allyloxy)-2-chloro-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-2-chloro-5-methoxybenzoic acid, also known as AMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMCA is a derivative of benzoic acid and has a molecular formula of C11H11ClO4.
Mecanismo De Acción
4-(allyloxy)-2-chloro-5-methoxybenzoic acid is known to bind to proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can cause a change in the conformation of the protein or enzyme, leading to a change in its activity or function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, as well as modulation of the activity of ion channels and receptors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(allyloxy)-2-chloro-5-methoxybenzoic acid in lab experiments is its high sensitivity and selectivity for binding to proteins and enzymes. Additionally, this compound is relatively easy to synthesize and can be modified to suit different experimental needs. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(allyloxy)-2-chloro-5-methoxybenzoic acid. One area of interest is the development of new fluorescent probes based on this compound for studying protein-ligand interactions. Another area of interest is the use of this compound as a tool for studying the transport of drugs across cell membranes. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of study.
Métodos De Síntesis
4-(allyloxy)-2-chloro-5-methoxybenzoic acid can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to 4-chloro-2-hydroxybenzoic acid through the reaction with thionyl chloride. The second step involves the reaction of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a base to obtain 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid. The final step involves the methylation of 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid with dimethyl sulfate to obtain this compound.
Aplicaciones Científicas De Investigación
4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been used in various scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a molecular probe for studying the activity of enzymes, and as a tool for studying the transport of drugs across cell membranes.
Propiedades
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h3,5-6H,1,4H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVYINNGHWWNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
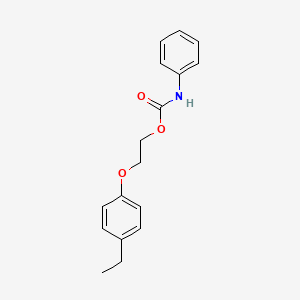
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
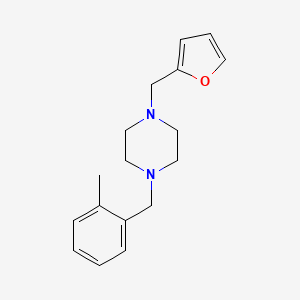
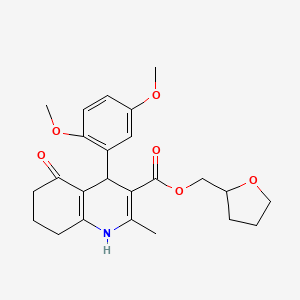

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
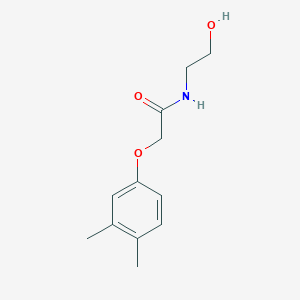

![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)